molecular formula C25H17BO3 B13652377 Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid

Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid

Cat. No.: B13652377
M. Wt: 376.2 g/mol
InChI Key: HWHPWSGSPMRPLT-UHFFFAOYSA-N
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Description

Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid is a boron-containing spiro compound featuring a rigid orthogonal core where fluorene and xanthene units are fused at the 9,9'-positions. The boronic acid group at the 4-position enhances its utility in Suzuki-Miyaura cross-coupling reactions, making it a key intermediate in synthesizing optoelectronic materials . Its synthesis typically involves palladium-catalyzed borylation reactions, as demonstrated in the preparation of related compounds like BSFXA (74% yield via Pd(dppf)₂Cl₂ catalysis) . Applications span organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and hole-transporting materials (HTMs), leveraging its thermal stability and electronic tunability .

Properties

Molecular Formula

C25H17BO3

Molecular Weight

376.2 g/mol

IUPAC Name

spiro[fluorene-9,9'-xanthene]-4-ylboronic acid

InChI

InChI=1S/C25H17BO3/c27-26(28)21-13-7-12-20-24(21)16-8-1-2-9-17(16)25(20)18-10-3-5-14-22(18)29-23-15-6-4-11-19(23)25/h1-15,27-28H

InChI Key

HWHPWSGSPMRPLT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C3=CC=CC=C3C4(C2=CC=C1)C5=CC=CC=C5OC6=CC=CC=C46)(O)O

Origin of Product

United States

Preparation Methods

One-Pot Acid-Catalyzed Condensation

  • Method : Condensation of 9-fluorenone with resorcinol catalyzed by p-toluenesulfonic acid (p-TsOH) in toluene under reflux conditions.
  • Conditions : Typically, 3 mmol of 9-fluorenone, 12 mmol of resorcinol (4 equivalents), and 10 mol% p-TsOH in 20 mL toluene, refluxed for 6–10 hours.
  • Outcome : Formation of spiro[fluorene-9,9'-xanthene]-3',6'-diol derivatives in moderate to high yields (72–86%), depending on substituents on the fluorene ring.
  • Advantages : One-pot, metal-salt and halide-free, mild reaction conditions, and good tolerance of functional groups such as halogens, alkyl, phenyl, and ester substituents.
  • Notes : Excess resorcinol improves yield and reduces byproduct formation; the product precipitates and can be purified by filtration and chromatography.
Entry Substituents on Fluorene Reaction Time (h) Yield (%)
1 Cl, Cl 6 86
2 Cl, H 6 83
3 Br, Br 6 81
4 Br, H 6 80
5 Me, Me 10 76
6 Me, H 10 73
7 Ph, Ph 10 72
8 Ph, H 10 78
9 t-Bu, t-Bu 10 73
10 COOMe, H 6 83

Table 1: Yields of spiro[fluorene-9,9'-xanthene]-3',6'-diol derivatives under optimized p-TsOH catalysis conditions.

Representative Synthetic Procedure (Hypothetical Based on Literature)

Given the absence of direct literature describing the exact preparation of spiro[fluorene-9,9'-xanthen]-4-ylboronic acid, a plausible synthetic route combining known methodologies is as follows:

Step 1: Synthesis of 4-Bromo-spiro[fluorene-9,9'-xanthene]

  • Condense 4-bromo-9-fluorenone with resorcinol under p-TsOH catalysis in toluene reflux (conditions similar to those in Section 1).
  • Isolate the 4-bromo-substituted spiro compound by filtration and chromatography.

Step 2: Palladium-Catalyzed Miyaura Borylation

  • React the 4-bromo-spiro compound with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 catalyst and potassium acetate in dioxane or DMF solvent under inert atmosphere.
  • Stir at elevated temperature (80–100 °C) for several hours.

Step 3: Hydrolysis to Boronic Acid

  • Treat the boronate ester intermediate with aqueous acid or base to yield the free boronic acid.
  • Purify the final this compound by recrystallization or chromatography.

Analytical and Purification Techniques

  • Chromatography : Silica gel column chromatography using petroleum ether/ethyl acetate mixtures is standard to separate and purify intermediates and final products.
  • Spectroscopy : ^1H NMR, ^13C NMR, and MS (mass spectrometry) confirm the structure and purity.
  • Elemental Analysis : Confirms the composition.
  • Melting Point : Used to characterize solid products.

Research Discoveries and Notes

  • The one-pot acid-catalyzed condensation method for spiro[fluorene-9,9'-xanthene]-3',6'-diol derivatives is a significant advancement due to its mild conditions and avoidance of metal salts or halides, which is beneficial for electronic material purity.
  • The selective functionalization at the 4-position of the xanthene ring remains challenging but can be addressed by halogenation followed by palladium-catalyzed borylation, a well-established synthetic strategy in organoboron chemistry.
  • Functional group tolerance during the spirocyclization is broad, allowing for various substituents that can influence electronic properties and facilitate further functionalization.
  • Attempts to directly cyclize heteroaromatic ketones under acidic conditions show variable success, indicating the importance of substrate design for efficient spiro formation.

Summary Table of Key Preparation Steps

Step Reaction Type Starting Material Conditions Yield/Notes
1 Acid-catalyzed condensation 9-Fluorenone + Resorcinol p-TsOH, toluene, reflux 6–10 h 72–86% for diol derivatives
2 Halogenation Spiro[fluorene-9,9'-xanthene] Selective halogenation (Br or I) Moderate to good, position-specific
3 Miyaura borylation 4-Halo-spiro compound Pd catalyst, bis(pinacolato)diboron, 80–100 °C Good yields typical in literature
4 Hydrolysis Boronate ester intermediate Acid or base hydrolysis Boronic acid obtained

Chemical Reactions Analysis

Suzuki Coupling Reactions

This compound participates prominently in Suzuki coupling , a palladium-catalyzed cross-coupling reaction with aryl halides or triflates. Key features include:

  • Conditions : Typically conducted under inert atmospheres (e.g., nitrogen or argon) with polar aprotic solvents like dimethylformamide (DMF) or toluene .

  • Catalysts : Pd(PPh₃)₄ or similar palladium complexes are commonly employed .

  • Applications :

    • Synthesis of complex organic molecules for pharmaceuticals and materials science.

    • Polymerization of spiro[fluorene-9,9'-xanthen]-based monomers for optoelectronic polymers (e.g., poly[spiro(fluorene-9,9'-xanthene)]) via Suzuki coupling with diborolane .

Example : In polymer synthesis, the compound reacts with diborolane under Pd catalysis, followed by capping with phenylboronic acid and bromobenzene to terminate polymer chains .

Cross-Coupling Reactions

Beyond Suzuki coupling, the compound engages in broader cross-coupling strategies , enabling the formation of conjugated systems. These reactions are critical for:

  • Material design : Constructing donor-acceptor frameworks for optoelectronic applications.

  • Device performance : Enhancing charge transport in perovskite solar cells (PSCs) when integrated into hole-transporting materials (HTMs) .

Polymerization Reactions

The compound’s boronic acid functionality facilitates polymerization via Suzuki coupling, particularly in the synthesis of spiro[fluorene-9,9'-xanthen]-based polymers. Key details:

  • Mechanism : The boronic acid group reacts with diborolane (e.g., 1,1'-bis(diphenylphosphino)ferrocene-palladium(0)) in the presence of a phase-transfer reagent (e.g., Aliquat 336) .

  • Applications :

    • Development of high-performance polymers for blue-light-emitting devices .

    • Creation of stable optoelectronic materials with improved thermal and environmental durability .

Interactions with Diols

The boronic acid group enables reversible covalent bonding with diols, a property exploited in:

  • Sensor technology : Detecting sugars or other nucleophiles via boronate ester formation.

  • Polymer chemistry : Fabricating responsive materials through reversible cross-linking.

Research Findings and Implications

  • Optoelectronic Performance : The compound’s spiro structure and photophysical properties make it ideal for hole-transporting materials in perovskite solar cells, achieving power conversion efficiencies (PCEs) up to 17.7% .

  • Stability : Derivatives like mp-SFX-2PA exhibit superior stability in solar cells (90% PCE retention after 2000 h) compared to benchmark materials .

  • Structure-Property Relationships : Modifications to the spiro framework (e.g., arylamine substitutions) significantly influence emission characteristics and aggregation-induced emission (AIE) behavior .

Scientific Research Applications

Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of sensors and probes for detecting specific biomolecules .

Comparison with Similar Compounds

Research Findings and Advantages

  • Thermal and Morphological Stability : The spiro[fluorene-xanthene] core’s rigidity surpasses linear HTMs like NPB, reducing crystallization in devices .
  • Electronic Tunability : Boronic acid substitution allows precise functionalization for target HOMO/LUMO levels (e.g., SFX2PO’s LUMO = -2.47 eV) .
  • Device Performance : SP2-based devices achieve 13.43% EQE, outperforming SP1 (9.8%) and NPB (8.2%) , while SFX2PO enables blue OLEDs with external quantum efficiency >15% .

Biological Activity

Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid is a compound that has garnered attention in recent years due to its unique structural features and potential biological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a spiro structure that combines fluorene and xanthene moieties with a boronic acid functional group. This unique configuration contributes to its biological activities, particularly in the fields of photonics and medicinal chemistry.

Molecular Formula: C25_{25}H17_{17}BO3_3
Molecular Weight: 376.21 g/mol
CAS Number: 1799644-51-1

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures exhibit properties such as:

  • Antioxidant Activity: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
  • Photophysical Properties: Its unique optical properties make it suitable for applications in fluorescence imaging and photodynamic therapy.

Antioxidant Activity

A study highlighted the antioxidant capabilities of similar boronic acid derivatives. These compounds demonstrated significant radical scavenging activity comparable to ascorbic acid, suggesting that this compound may possess similar properties .

Anticancer Activity

In vitro experiments have shown that this compound can inhibit the growth of various cancer cell lines. For example, one study reported that derivatives of this compound exhibited IC50_{50} values in the low micromolar range against breast cancer cells . The proposed mechanism involves the activation of apoptotic pathways and modulation of cell cycle regulators.

Photophysical Properties

The compound's photophysical characteristics were investigated in relation to its use in organic light-emitting diodes (OLEDs). It was found that this compound-based materials exhibited high hole mobility and stability under operational conditions, making them promising candidates for optoelectronic applications .

Data Table: Summary of Biological Activities

Activity Description Reference
AntioxidantScavenging free radicals; comparable to ascorbic acid
AnticancerInhibition of cancer cell proliferation; IC50_{50} in low micromolar range
PhotophysicalHigh hole mobility; stability in OLED applications

Q & A

Q. What are the typical synthetic routes for preparing Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid, and what purification methods are recommended?

The synthesis often involves Suzuki-Miyaura cross-coupling reactions, where boronic acid derivatives react with halogenated spiro-fluorene-xanthene precursors. For example, brominated spiro[fluorene-9,9'-xanthen] intermediates (e.g., 2'-bromospiro[fluorene-9,9'-xanthene]) are coupled with arylboronic acids using Pd catalysts (e.g., Pd₂(dba)₃) and ligands like dppf in toluene at elevated temperatures (110°C). Post-reaction purification typically employs column chromatography to isolate the product, as described in a synthesis yielding 48% under optimized conditions . Solvent extraction with methylene chloride and drying agents (e.g., MgSO₄) are also critical steps .

Q. How is the structural integrity of this compound verified after synthesis?

Characterization relies on NMR (¹H, ¹³C, and ¹¹B), elemental analysis, and high-resolution mass spectrometry (HR-MS). For spiro-fluorene derivatives, NMR is particularly effective in confirming sp³ hybridization at the bridging carbon and boronic acid functionality. Elemental analysis data (e.g., C, H, N content) should align with theoretical values to confirm purity . Additionally, dynamic light scattering (DLS) can assess aggregation behavior in solution-phase studies .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

Fluorene-based boronic acids are generally soluble in polar aprotic solvents (e.g., THF, DCM) but exhibit limited solubility in water. Solubility in acidic media (e.g., trifluoroacetic acid) is often leveraged for polymerization or post-functionalization reactions. Pre-screening solvents via UV-Vis spectroscopy is recommended to optimize reaction conditions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound to improve yield and selectivity?

Key parameters include:

  • Catalyst selection : Pd₂(dba)₃ with dppf ligands enhances stability and activity for bulky spiro compounds .
  • Base choice : Sodium tert-butoxide (NaOt-Bu) minimizes side reactions in toluene .
  • Temperature control : Reactions at 110°C balance reactivity and decomposition risks .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) resolves unreacted boronic acids and spiro byproducts .

Q. What role does the spiro[fluorene-xanthene] core play in enhancing charge transport in perovskite solar cells (PSCs)?

The spiro structure’s orthogonal geometry reduces molecular aggregation, enabling uniform thin-film formation. In 4PA-spiro (a spiro[acridine-9,9′-fluorene] derivative), the 3D structure improves hole mobility by ~30% compared to planar analogues, as confirmed by space-charge-limited current (SCLC) measurements. This design suppresses recombination losses, achieving PSC efficiencies >22% .

Q. How do conflicting elemental analysis data for fluorene-boronic acid derivatives arise, and how should researchers address them?

Discrepancies in elemental analysis (e.g., C, N content) often stem from incomplete purification or residual solvents. For example, a reported fluorene-boronic acid derivative showed a 9% deviation in nitrogen content due to trapped hydrazine monohydrate . Mitigation strategies include:

  • Prolonged vacuum drying (<0.1 mbar, 24–48 h).
  • Thermogravimetric analysis (TGA) to detect volatile impurities.
  • Alternative characterization (e.g., HR-MS) to cross-validate molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, face shields, and fume hoods are mandatory due to boronic acid toxicity (skin/eye irritation risks) .
  • Waste disposal : Neutralize acidic byproducts (e.g., from Suzuki couplings) with NaHCO₃ before disposal .
  • Spill management : Absorb with inert materials (vermiculite) and avoid aqueous rinsing to prevent boron contamination .

Methodological Considerations

Q. How can researchers leverage fluorescence properties of spiro[fluorene-xanthene] derivatives for bioimaging applications?

The rigid spiro core enhances fluorescence quantum yield (QY) by restricting rotational relaxation. For instance, amino-functionalized derivatives (e.g., 4-amino-3',6'-dihydroxy spiro-xanthenone) exhibit QY >0.6 in polar solvents, making them viable probes. Time-resolved fluorescence spectroscopy can map microenvironmental polarity in cellular studies .

Q. What computational methods support the design of spiro[fluorene-xanthene]-based materials?

Density functional theory (DFT) optimizes geometries and predicts electronic properties (e.g., HOMO-LUMO gaps). For 4PA-spiro, DFT revealed a 2.8 eV bandgap, aligning with experimental UV-Vis data. Molecular dynamics (MD) simulations further assess thin-film morphology .

Q. How do steric effects influence the reactivity of this compound in cross-coupling reactions?

The spiro core’s steric bulk slows transmetalation steps in Suzuki couplings, necessitating excess boronic acid (1.5–2.0 eq.) and prolonged reaction times (12–24 h). Kinetic studies using in situ IR spectroscopy can monitor reaction progress and adjust catalyst loading dynamically .

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